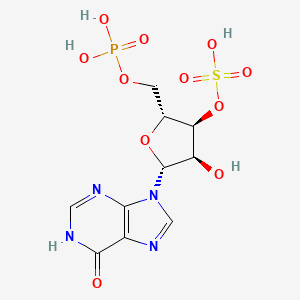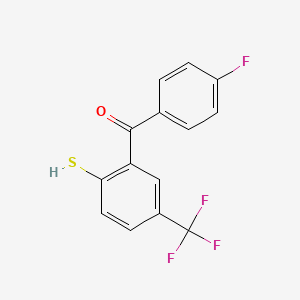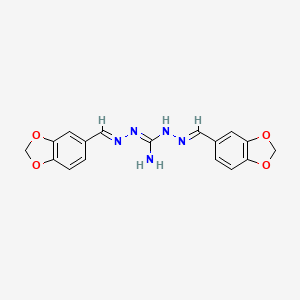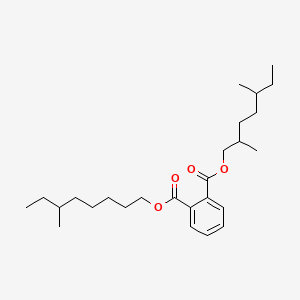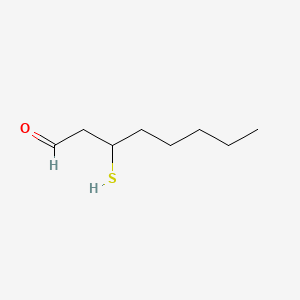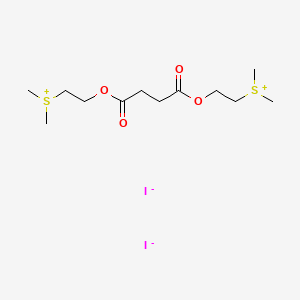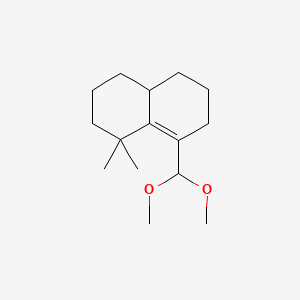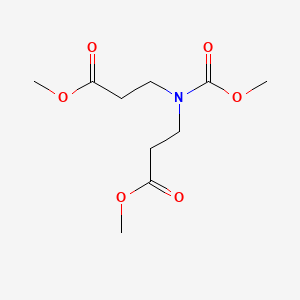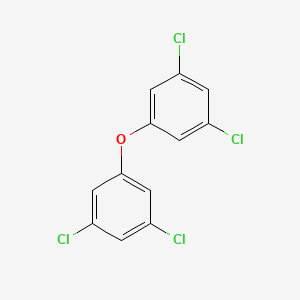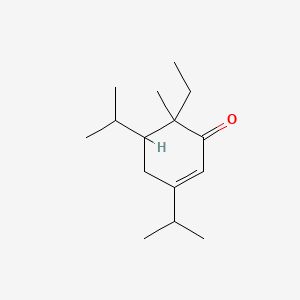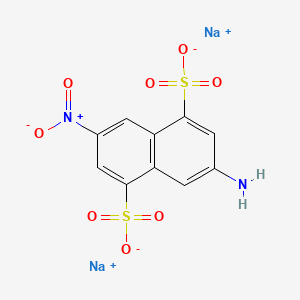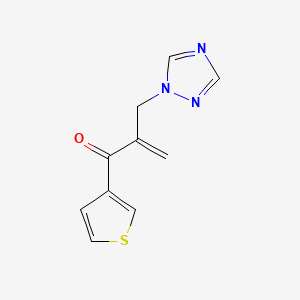
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound that features a combination of a thienyl group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling Reactions: The final step involves coupling the thienyl group with the triazole ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action for this compound would depend on its specific application. For example:
Antimicrobial Activity: The compound may disrupt cell membranes or inhibit key enzymes in microbial organisms.
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
- 2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,3-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-yl)-
Uniqueness
- Structural Features : The specific arrangement of the thienyl and triazole rings in 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- may confer unique chemical properties.
- Reactivity : Differences in reactivity compared to similar compounds may make it more suitable for certain applications.
属性
CAS 编号 |
108664-41-1 |
|---|---|
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC 名称 |
1-thiophen-3-yl-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9N3OS/c1-8(4-13-7-11-6-12-13)10(14)9-2-3-15-5-9/h2-3,5-7H,1,4H2 |
InChI 键 |
YLRBFOMSYKGBRT-UHFFFAOYSA-N |
规范 SMILES |
C=C(CN1C=NC=N1)C(=O)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



